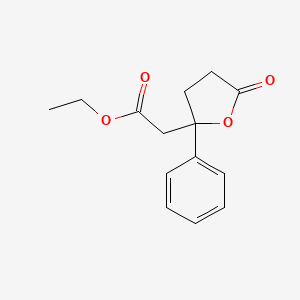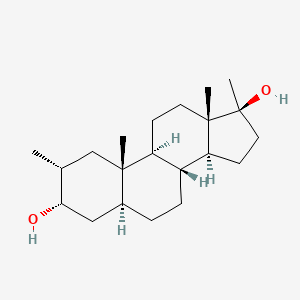
(2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol; 2a,17a-Dimethyl-5a-androstane-3a,17ss-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol; 2a,17a-Dimethyl-5a-androstane-3a,17ss-diol is a synthetic steroid compound. It belongs to the class of androstane derivatives, which are structurally related to the natural steroid hormones. This compound is characterized by its unique configuration and the presence of methyl groups at specific positions on the androstane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol typically involves multi-step organic reactions. The starting materials are often commercially available steroids, which undergo a series of chemical transformations including oxidation, reduction, and substitution reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (Cl2, Br2) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of ketones will regenerate the hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, (2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol is used as a reference compound for studying steroid chemistry and for the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of synthetic steroids on cellular processes and receptor interactions.
Medicine
Medically, it may be investigated for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of other complex steroid derivatives and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of (2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include specific DNA sequences that regulate the transcription of genes involved in growth, metabolism, and immune response.
類似化合物との比較
Similar Compounds
(2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol: is similar to other androstane derivatives such as:
Uniqueness
The uniqueness of (2a,3a,5a,17ss)-2,17-Dimethylandrostane-3,17-diol lies in its specific stereochemistry and functional group arrangement, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C21H36O2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(2R,3S,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChIキー |
GCXGPFZVUODKKF-JHRQTXSFSA-N |
異性体SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C[C@@H]1O)C |
正規SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
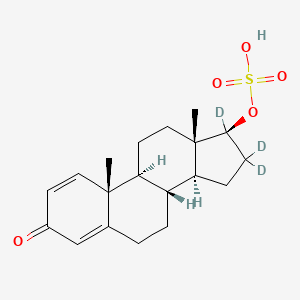
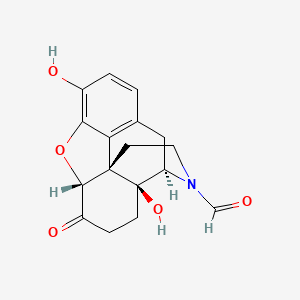
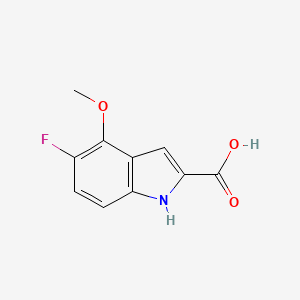


![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)
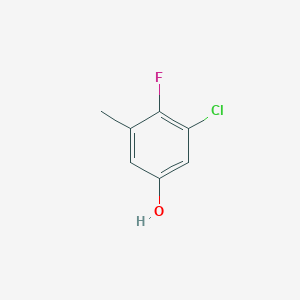
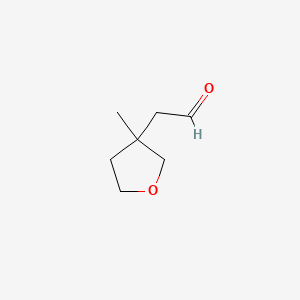

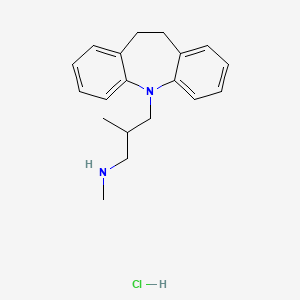
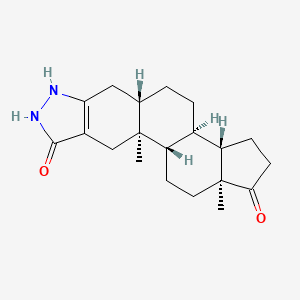
![[3-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13450786.png)
